(Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione
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Overview
Description
S-PMH, also known as (Z)-5-(4-(ethylthio)benzylidene)-hydantoin, is a compound with the empirical formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is known for its ability to augment cell-cell adhesion by enhancing tight and adherens junctions, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-PMH involves the reaction of 4-(ethylthio)benzaldehyde with hydantoin under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of S-PMH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
S-PMH undergoes several types of chemical reactions, including:
Oxidation: S-PMH can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: S-PMH can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
S-PMH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enhancing cell-cell adhesion and its potential in cancer research.
Medicine: Investigated for its potential therapeutic effects in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
S-PMH exerts its effects by enhancing tight and adherens junctions, thereby augmenting cell-cell adhesion. It abolishes the destabilizing actions of calcitonin on these complexes. Calcitonin and its receptor are expressed in prostate cell cancers and play a pivotal role in metastasis and tumorigenesis. S-PMH blocks calcitonin-stimulated alphavbeta3 activity, a key factor in bone metastasis .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(4-(methylthio)benzylidene)-hydantoin
- (Z)-5-(4-(propylthio)benzylidene)-hydantoin
- (Z)-5-(4-(butylthio)benzylidene)-hydantoin
Uniqueness
S-PMH is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to augment cell-cell adhesion and its potential therapeutic effects in cancer research .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- |
InChI Key |
UWMDBDYLNJITCD-YFHOEESVSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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